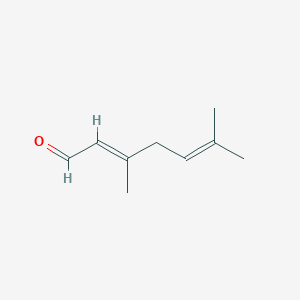
1,2,2,4-Tetramethyl-3-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,4-Tetramethyl-3-phenylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by its unique structure, which includes four methyl groups and a phenyl group attached to the piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-3-phenylpiperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale reactions with high selectivity and yield. For example, the preparation of 2,2,4,4-tetramethyl-1,3-cyclobutanediamine, a related compound, involves the amination reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using catalysts such as nickel, zinc, cobalt, or noble metals like ruthenium and palladium .
化学反应分析
Types of Reactions
1,2,2,4-Tetramethyl-3-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1,2,2,4-Tetramethyl-3-phenylpiperazine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including as antidepressants and antipsychotics.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,2,4-Tetramethyl-3-phenylpiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives have been shown to act as permeation enhancers in intestinal tissues, affecting mitochondrial membrane potential and plasma membrane potential . This can lead to increased permeability and absorption of certain compounds.
相似化合物的比较
Similar Compounds
1-Methyl-3-phenylpiperazine: A related compound with similar structural features but different functional groups.
4-Phenylpiperidine: Another piperazine derivative with a phenyl group attached to the piperidine ring.
3-Ethyl-4-methyl-3-pyrrolin-2-one: A compound with a similar heterocyclic structure but different substituents.
Uniqueness
1,2,2,4-Tetramethyl-3-phenylpiperazine is unique due to its specific arrangement of methyl and phenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
1,2,2,4-tetramethyl-3-phenylpiperazine |
InChI |
InChI=1S/C14H22N2/c1-14(2)13(12-8-6-5-7-9-12)15(3)10-11-16(14)4/h5-9,13H,10-11H2,1-4H3 |
InChI 键 |
VFRNYWHWDJUCAC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(CCN1C)C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
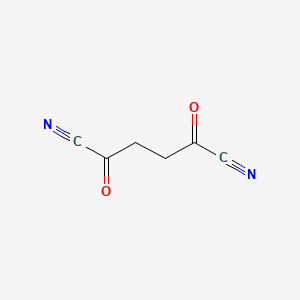
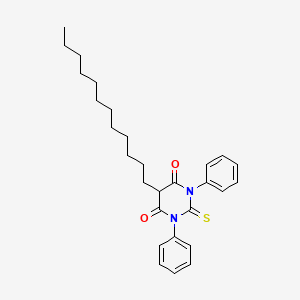


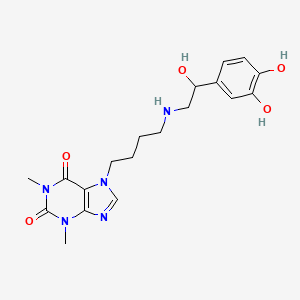
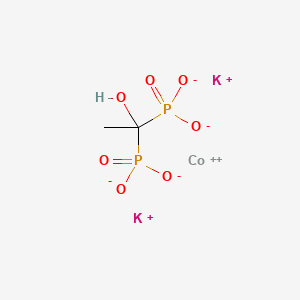

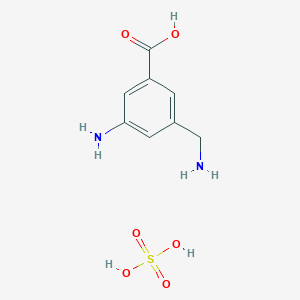
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
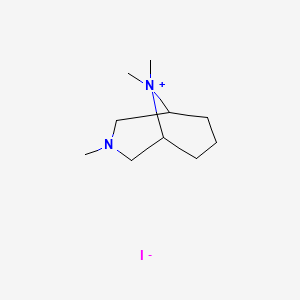
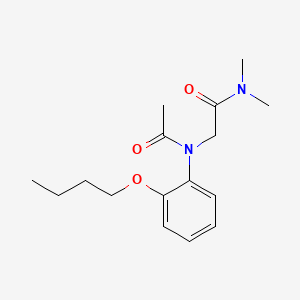
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
